Cumene hydroperoxide Cumene hydroperoxide Cumene hydroperoxide is a colorless to light yellow liquid with a sharp, irritating odor. Flash point 175°F. Boils at 153°C and at 100°C at the reduced pressure of 8 mm Hg. Slightly soluble in water and denser than water. Hence sinks in water. Readily soluble in alcohol, acetone, esters, hydrocarbons, chlorinated hydrocarbons. Toxic by inhalation and skin absorption. Used in production of acetone and phenol, as a polymerization catalyst, in redox systems.
Cumene hydroperoxide is a peroxol that is cumene in which the alpha-hydrogen is replaced by a hydroperoxy group. It has a role as an oxidising agent, an environmental contaminant and a Mycoplasma genitalium metabolite. It derives from a hydride of a cumene.
Brand Name: Vulcanchem
CAS No.: 80-15-9
VCID: VC21125746
InChI: InChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
SMILES: CC(C)(C1=CC=CC=C1)OO
Molecular Formula: C9H12O2
C6H5C(CH3)2OOH
C9H12O2
Molecular Weight: 152.19 g/mol

Cumene hydroperoxide

CAS No.: 80-15-9

Cat. No.: VC21125746

Molecular Formula: C9H12O2
C6H5C(CH3)2OOH
C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Cumene hydroperoxide - 80-15-9

Specification

CAS No. 80-15-9
Molecular Formula C9H12O2
C6H5C(CH3)2OOH
C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 2-hydroperoxypropan-2-ylbenzene
Standard InChI InChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Standard InChI Key YQHLDYVWEZKEOX-UHFFFAOYSA-N
Impurities Impurities found in 80-95% cumene hydroperoxide include: cumene, dimethyl phenylcarbinol, and acetophenone.
SMILES CC(C)(C1=CC=CC=C1)OO
Canonical SMILES CC(C)(C1=CC=CC=C1)OO
Boiling Point Decomposes at 261° F (NTP, 1992)
153 °C
Colorform Colorless to pale-yellow liq
Colorless liquid
Flash Point 135 °F (NTP, 1992)
175 °F (79 °C) (Closed cup)
79 °C c.c.
Melting Point less than -40 °F (NTP, 1992)
-9.0 °C
-9 °C

Introduction

Chemical Identity and Physical Properties

Cumene hydroperoxide (C9H12O2, CAS No. 80-15-9) is characterized by its peroxide functional group (-O-O-), which gives the compound its distinctive reactive properties. This organic peroxide exists as a colorless to light yellow liquid with a sharp, irritating odor that serves as a warning sign for potential exposure . The compound exhibits specific physical parameters that influence its handling requirements and industrial applications, including a boiling point of 153°C at atmospheric pressure and 100°C at reduced pressure . Its flash point of 175°F (79.4°C) classifies it as a flammable liquid, requiring appropriate fire safety measures during storage and handling . The physical state of cumene hydroperoxide can vary slightly depending on purity levels and storage conditions, though it generally maintains its liquid form at standard temperature and pressure.

The chemical reactivity of cumene hydroperoxide stems primarily from its peroxide bond, which contains a relatively weak oxygen-oxygen linkage prone to homolytic cleavage. This inherent instability contributes to the compound's effectiveness in various chemical processes but also necessitates careful handling protocols . When exposed to heat, contamination, or certain catalytic materials, cumene hydroperoxide can undergo rapid decomposition with significant heat and gas evolution . The decomposition reaction becomes particularly hazardous above certain concentration thresholds, with research identifying 40 wt% as a critical point affecting reaction parameters and mechanisms . Understanding these physical and reactive properties is essential for developing effective risk management strategies in industrial settings where the compound is produced or utilized.

Production and Manufacturing Process

Cumene hydroperoxide is produced through a controlled oxidation process involving cumene (isopropylbenzene) as the starting material. The manufacturing process occurs at approximately 130°C through the oxidation of cumene with air in the presence of aqueous sodium carbonate, which serves as a catalyst for the reaction . This industrial synthesis represents a crucial step in the larger cumene process chain, which ultimately produces phenol and acetone as valuable chemical intermediates. The oxidation reaction must be carefully controlled to prevent runaway reactions while maximizing yield, requiring sophisticated process control systems and safety protocols. Modern manufacturing facilities employ specialized equipment designed to handle the thermal and reactive hazards associated with organic peroxide production.

Quality control in cumene hydroperoxide production relies on analytical methods including gas chromatography/mass spectrometry (GC/MS) . The compound is typically collected on activated charcoal, desorbed with trichlorofluoromethane, and then analyzed to determine purity and impurity profiles. This analytical approach ensures batch-to-batch consistency and helps maintain product quality specifications across different manufacturing runs. Production facilities must maintain strict environmental and safety controls to prevent releases, as industrial discharges represent one potential source of environmental contamination. The manufacturing sector for cumene hydroperoxide spans several industries including petrochemical manufacturing, plastics material and resin manufacturing, and all other basic organic chemical manufacturing .

Production Volumes and Market Trends

The substantial difference between domestic production and consumption volumes highlights the global nature of the cumene hydroperoxide market, with international trade playing a significant role in supply chains. The compound's production is typically concentrated in regions with strong petrochemical manufacturing capabilities, where it can be integrated into larger chemical production complexes. Market dynamics are closely tied to demand for downstream products, particularly phenol and acetone, which find applications across numerous industries including plastics, resins, and pharmaceuticals. Production capacity has evolved to match industrial demand while incorporating enhanced safety systems to address the inherent hazards associated with large-scale organic peroxide manufacturing.

Reaction Mechanisms and Thermal Hazards

Cumene hydroperoxide exhibits significant thermal hazards due to its unstable peroxide functional group, which can undergo highly exothermic decomposition reactions. This reactivity becomes particularly concerning in industrial settings where processing temperatures may approach the onset temperature for decomposition, creating potential for runaway reactions . Research using computational quantum chemistry methods has identified dominant reaction pathways during thermal decomposition, providing insights that can inform safety protocols and risk mitigation strategies . These theoretical studies complement experimental approaches and help explain the concentration-dependent behavior observed in thermal stability testing. The weak oxygen-oxygen bond in the peroxide group represents the primary point of molecular vulnerability, with homolytic cleavage initiating chain reactions that release substantial energy.

Experimental research has established 40 wt% as a critical concentration point affecting the runaway reaction parameters of cumene hydroperoxide . Above this threshold concentration, different reaction pathways appear to dominate the decomposition process, particularly when cumene (a stabilizing diluent) becomes limited . This finding has important implications for safe handling guidelines, suggesting that different risk management approaches may be necessary for formulations above and below this critical concentration. Parameters such as temperature rise, pressure development, self-heating rate, and pressure rate all show distinctive patterns around this concentration threshold, providing quantitative indicators for safety system design .

Thermal analysis techniques including reaction safety screening tools have been employed to characterize the decomposition behavior of cumene hydroperoxide under various conditions . These studies have revealed that even relatively stable formulations can undergo rapid decomposition when subjected to thermal stress or contamination with incompatible materials. The combination of theoretical and experimental approaches provides a more complete understanding of decomposition mechanisms and thermal hazards. Consideration of these reaction hazards is essential for designing appropriate storage facilities, processing equipment, and emergency response protocols in facilities handling cumene hydroperoxide.

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